
(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester
Overview
Description
- Its structure is similar to eicosapentaenoic acid (EPA) , but with an additional carbon at the carboxyl end, resulting in the first double bond being in the Δ6 position .
Heneicosapentaenoic Acid methyl ester: (HPA) is a fatty acid found in small amounts in green algae and fish oils.
Mechanism of Action
Target of Action
The primary targets of (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester, also known as Heneicosapentaenoic acid methyl ester (HPA), are prostaglandin H (PGH) synthase and 5-lipoxygenase . These enzymes play a crucial role in the synthesis of eicosanoids, which are signaling molecules that mediate inflammation and immunity.
Mode of Action
HPA is a poor substrate for both PGH synthase and 5-lipoxygenase . It retains the ability to rapidly inactivate pgh synthase . This suggests that HPA can modulate the production of eicosanoids, thereby influencing inflammatory responses.
Biochemical Pathways
HPA affects the arachidonic acid pathway. It exhibits strong inhibition of arachidonic acid synthesis from linoleic acid . Arachidonic acid is a precursor for the synthesis of eicosanoids. By inhibiting its synthesis, HPA can potentially downregulate the production of these signaling molecules.
Pharmacokinetics
In certain formulations, HPA methyl ester may serve as a prodrug . This means it can enhance the cellular uptake of HPA before being converted into free acid by esterases . This process can increase the bioavailability of HPA, allowing it to exert its effects more efficiently.
Result of Action
The molecular and cellular effects of HPA’s action primarily involve the modulation of eicosanoid production. By inhibiting the synthesis of arachidonic acid and inactivating PGH synthase, HPA can potentially reduce the production of eicosanoids . This can have downstream effects on inflammation and immune responses.
Action Environment
The action, efficacy, and stability of HPA can be influenced by various environmental factors. For instance, the formulation in which HPA methyl ester is administered can affect its function as a prodrug
Preparation Methods
Synthetic Routes: Detailed synthetic routes for HPA methyl ester are not widely documented. it can be synthesized through lipid chemistry methods.
Industrial Production: Industrial-scale production methods for HPA methyl ester are not commonly reported.
Chemical Reactions Analysis
Reactivity: HPA methyl ester can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: The major products formed during these reactions would be derivatives of HPA methyl ester with modified functional groups.
Scientific Research Applications
Chemistry: HPA methyl ester serves as a valuable tool for studying lipid metabolism and fatty acid biochemistry.
Biology: It may play a role in cell membrane composition and function.
Medicine: Research explores its potential health benefits, including anti-inflammatory and cardiovascular effects.
Industry: HPA methyl ester could find applications in functional foods, dietary supplements, and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds: Other long-chain polyunsaturated fatty acids, such as EPA and docosahexaenoic acid (DHA), share similarities with HPA methyl ester.
Uniqueness: HPA methyl ester’s unique structure, with the additional carbon at the carboxyl end, distinguishes it from other fatty acids
Properties
IUPAC Name |
methyl (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-21H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHAHPVYEMPWTO-JEBPEJKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345240 | |
Record name | Heneicosapentaenoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301345240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65919-53-1 | |
Record name | Heneicosapentaenoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301345240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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